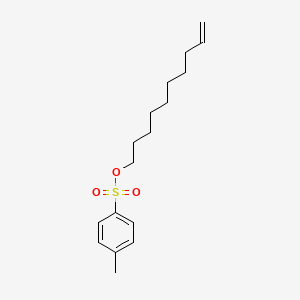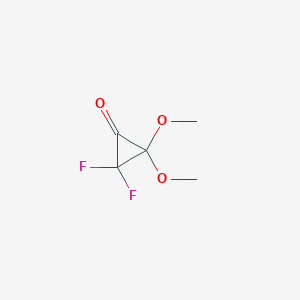
2,2-Difluoro-3,3-Dimethoxycyclopropanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,3-Dimethoxycyclopropanone is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone typically involves the reaction of difluorocarbene with appropriate cyclopropane precursors. One common method includes the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which reacts with enaminones under mild conditions to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-3,3-Dimethoxycyclopropanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Applications De Recherche Scientifique
2,2-Difluoro-3,3-Dimethoxycyclopropanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3,3-Dimethoxycyclopropanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy groups further modulate its reactivity and solubility, making it suitable for diverse applications .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1,3-Dimethylimidazolidine: Another difluorinated compound with similar reactivity but different structural features.
1,1-Difluoro-2,3-Dimethylcyclopropane: Shares the cyclopropane ring but lacks the methoxy groups, resulting in different chemical properties.
Uniqueness: 2,2-Difluoro-3,3-Dimethoxycyclopropanone is unique due to its combination of difluoro and dimethoxy substituents, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions .
Propriétés
Formule moléculaire |
C5H6F2O3 |
|---|---|
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
2,2-difluoro-3,3-dimethoxycyclopropan-1-one |
InChI |
InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3 |
Clé InChI |
TWYKZCPCCBWJRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(=O)C1(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


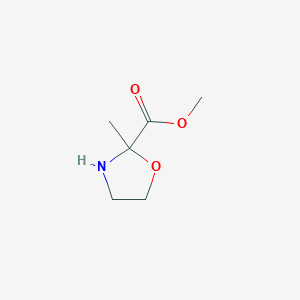
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
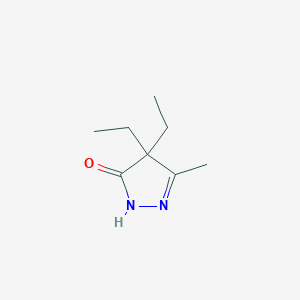

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
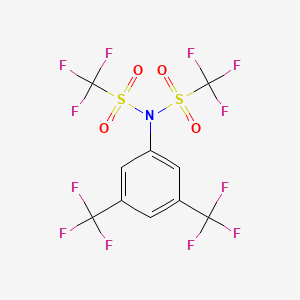
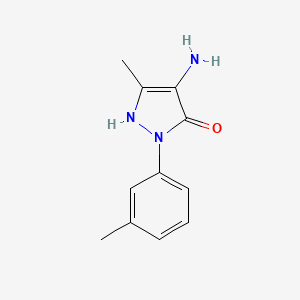


![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
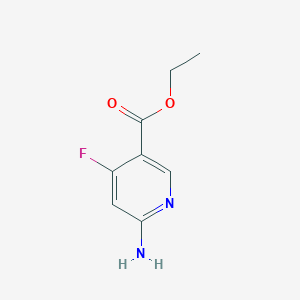
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)

